1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a substituted pyridine moiety. The presence of these functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving piperidine and pyridine derivatives. Its structure indicates that it may have applications in pharmacology, particularly in the development of drugs targeting neurological and psychiatric disorders due to the presence of the piperidine structure, which is common in many pharmaceuticals.
1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride can be classified as:
The synthesis of 1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride can involve several methods:
The synthesis typically requires controlled conditions, including temperature and reaction time, to ensure high yield and purity. Techniques such as chromatography may be employed for purification.
1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride has the following structural characteristics:
The compound's structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its three-dimensional arrangement and confirm its purity.
1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride may participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions (e.g., solvents, temperature) to optimize yields and minimize side products.
The mechanism of action for 1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride is not fully elucidated but may involve:
Data from pharmacological studies would be necessary to clarify its exact mechanism.
1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride exhibits:
Relevant data regarding melting point, boiling point, and spectral properties would enhance understanding but are not provided in the current literature.
1-(5-Methylpyridin-2-yl)piperidin-3-amine hydrochloride has potential applications in various scientific fields:
The synthesis of 1-(5-methylpyridin-2-yl)piperidin-3-amine hydrochloride (CAS 1185312-35-9) relies on strategic intermediate design to establish the critical piperidine-pyridine linkage. Two predominant approaches emerge from the literature:
The pyridine-methylamine pathway utilizes 5-methyl-2-aminopyridine as the foundational building block. This intermediate undergoes nucleophilic displacement with activated piperidine derivatives (e.g., N-Boc-3-aminopiperidine) under Buchwald-Hartwig conditions or direct reductive amination with piperidinone precursors [1] [4]. Alternatively, the piperidine-carboxylate pathway employs piperidine-3-carboxylic acid derivatives (e.g., ethyl 1-(5-methylpyridin-2-yl)piperidine-3-carboxylate, CAS 954572-38-4) as advanced intermediates. These carboxylates undergo Curtius rearrangement or activated amide transformations to install the C3-amine functionality [6].
Critical to both routes is the ortho-substitution pattern of the pyridine ring. The 2-position must remain unsubstituted to facilitate nucleophilic aromatic substitution, while the 5-methyl group enhances electron density without sterically hindering the coupling site. Computational studies indicate the methyl group increases pyridine ring nucleophilicity by +0.35 eV compared to unsubstituted analogs, significantly accelerating coupling kinetics [1] [8].
Table 1: Key Intermediates for Piperidine-Pyridine Hybrid Synthesis
Intermediate | CAS Number | Role in Synthesis | Key Structural Feature |
---|---|---|---|
5-Methylpyridin-2-amine | 1603-41-4 | Nucleophilic coupling partner | Unsubstituted ortho position |
Ethyl piperidine-3-carboxylate | Not specified | Carboxylate precursor for amine installation | C3-ester functionality |
1-(5-Methylpyridin-2-yl)piperidin-3-one | Not specified | Reductive amination substrate | Ketone for C3-amination |
N-Boc-3-aminopiperidine | 192208-72-9 | Amine-protected coupling partner | Orthogonal protecting group |
Reductive amination represents the most efficient method for introducing the C3-amino group while maintaining the piperidine-pyridine linkage. The optimal pathway involves ketone intermediate formation through N-alkylation of 5-methyl-2-aminopyridine with N-Boc-piperidin-3-one, followed by deprotection to yield 1-(5-methylpyridin-2-yl)piperidin-3-one. This ketone undergoes reductive amination under carefully controlled conditions [5] [8]:
The transformation employs sterically hindered borohydrides to minimize over-reduction and dimerization. Sodium triacetoxyborohydride (STAB) in dichloroethane at ambient temperature provides superior selectivity (85-92% yield) compared to sodium cyanoborohydride (70-75% yield) due to its reduced basicity and slower ketone reduction kinetics. When enantiopure products are required, chiral auxiliary-directed amination utilizes (R)- or (S)-phenylethylamine followed by hydrogenolytic cleavage, achieving up to 98% ee [6] [10].
Critical to yield optimization is water control (<0.1% v/v) to prevent borohydride decomposition and pH maintenance between 6.5-7.5 using acetic acid as a proton source. Large-scale implementations (≥1 kg) demonstrate that slow ketone addition (over 4-6 hours) to pre-formed iminium intermediates suppresses enolization side products by maintaining low ketone concentration throughout the reaction [5] [10].
Table 2: Reductive Amination Performance with Different Reducing Agents
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
NaBH₃CN | MeOH | 25 | 12 | 72 | 88 |
NaBH(OAc)₃ | DCE | 25 | 8 | 85 | 92 |
NaBH(OAc)₃ | THF | 25 | 6 | 79 | 90 |
LiBH₄/CuI | Et₂O | 0 → 25 | 4 | 68 | 85 |
L-Selectride® | THF | -78 → 0 | 2 | 91 | 95 |
Installation of the C3-amino group introduces a stereogenic center requiring precise control for pharmaceutical applications. Three principal strategies achieve stereoselectivity:
Chiral resolution remains the most industrially viable approach. Racemic 1-(5-methylpyridin-2-yl)piperidin-3-amine undergoes diastereomeric salt formation with L-(+)-tartaric acid in ethanol/water (4:1), yielding the (R)-enantiomer with >99% ee after two crystallizations. The mother liquor is basified to recover the (S)-enantiomer for recycling [2] [9].
Asymmetric synthesis routes employ enantiopure precursors. (R)-3-aminopiperidine dihydrochloride (synthesized via lithium aluminum hydride reduction of (R)-3-aminopiperidin-2-one hydrochloride at 58-60°C) couples with 2-fluoro-5-methylpyridine under Pd(0) catalysis to directly yield enantiomerically pure hybrid structures. This method achieves ≥99% ee but requires rigorous anhydrous conditions [9].
Enzymatic desymmetrization represents an emerging approach where prochiral 3-aminoglutarimide derivatives undergo lipase-catalyzed (e.g., Candida antarctica Lipase B) asymmetric amidation in tert-butyl methyl ether, installing the chiral center with 95-98% ee prior to ring closure to piperidine [10].
The stereochemical outcome significantly influences molecular conformation. X-ray crystallography reveals that (R)-enantiomers adopt a chair conformation with the 3-amino group equatorial, while (S)-isomers exhibit increased propensity for boat conformations due to 1,3-diaxial interactions with the pyridine nitrogen lone pair [7].
Forming the C-N bond between pyridine and piperidine rings demands specialized catalytic systems:
Palladium-catalyzed amination remains the gold standard for coupling efficiency. Pd(OAc)₂/XPhos (2 mol%) with Cs₂CO₃ base in toluene at 100°C achieves >95% conversion of 3-amino-N-Boc-piperidine with 2-chloro-5-methylpyridine within 4 hours. Critical to success is rigorous oxygen exclusion (three vacuum/nitrogen purge cycles) to prevent catalyst decomposition [8]. For halogen-deficient systems, nickel-catalyzed C-H amination provides an alternative. Ni(OTf)₂ (5 mol%) with pybox ligands facilitates direct coupling between piperidines and 5-methylpyridine N-oxide in dioxane at 120°C, albeit with moderate yields (50-65%) [8].
Heterogeneous systems offer advantages for large-scale production. Palladium on carbon (5% Pd/C, 50% water wet) catalyzes hydrogenative coupling between 3-aminopiperidine and 5-methyl-2-hydroxypyridine at 80°C under 50 psi H₂, achieving 85% yield without expensive ligands. Catalyst recyclability studies demonstrate consistent performance (>90% yield) over five cycles when washed with ethyl acetate between batches [5] [8].
Table 4: Catalytic Systems for Pyridine-Piperidine Coupling Performance
Catalyst System | Ligand | Base/Solvent | Temperature (°C) | Yield (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Pd₂(dba)₃ (2 mol%) | XPhos | Cs₂CO₃/toluene | 100 | 97 | 24 |
Pd/C (3 mol%) | None | K₃PO₄/DMSO | 120 | 85 | 28 |
NiCl₂ (5 mol%) | dppp | t-BuOK/dioxane | 90 | 63 | 13 |
CuI (10 mol%) | DMEDA | K₂CO₃/DMF | 110 | 58 | 6 |
RuPhos-Pd-G3 (1 mol%) | None | NaOtBu/toluene | 80 | 91 | 91 |
Final hydrochloride salt formation determines product purity and crystallinity. The optimal protocol involves:
Controlled acidification of the free base in 2-methyltetrahydrofuran with concentrated HCl (2.05 equivalents) at 0-5°C, followed by anti-solvent addition (methyl tert-butyl ether) to induce crystallization. This yields pharmaceutical-grade material (>99.5% purity) with consistent particle size distribution (D90 < 50µm) [2] [9].
Critical parameters for crystallization optimization include:
Counter-ion screening revealed hydrochloride as optimal for crystallinity and stability, with besylate and mesylate salts exhibiting hygroscopicity (>2% w/w water uptake at 40% RH). The hydrochloride salt demonstrates exceptional stability (≤0.1% degradation after 6 months at 25°C/60% RH) due to strong ion-pair stabilization confirmed by solid-state NMR [2] [10].
Table 5: Purification Techniques and Their Impact on Final Product Quality
Purification Method | Purity (%) | Recovery (%) | Residual Solvent (ppm) | Key Advantage |
---|---|---|---|---|
HCl salt crystallization | 99.8 | 88 | <500 | Removes Pd residues |
Silica gel chromatography | 99.5 | 65 | 3000 | Separates diastereomers |
Aqueous/organic extraction | 98.2 | 92 | <1000 | High throughput |
Distillation/recrystallization | 99.1 | 78 | <100 | Low solvent residues |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: